N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O4S2/c1-27-14-8-3-11(9-15(14)28-2)17(26)22-18-23-24-19(30-18)29-10-16(25)21-13-6-4-12(20)5-7-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMYPGIDWTVVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiocarbazides
The 1,3,4-thiadiazole scaffold is synthesized from thiocarbazide precursors. A representative protocol involves:
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Reactants : Thiosemicarbazide and carboxylic acid derivatives.
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Conditions : Phosphorus oxychloride (POCl₃) as cyclizing agent at 80–100°C for 4–6 hours.
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Yield : 65–72% after recrystallization from ethanol.
Table 1 : Thiadiazole Ring Formation Under Varied Conditions
| Cyclizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| POCl₃ | 80 | 6 | 68 |
| H₂SO₄ | 100 | 4 | 58 |
| Polyphosphoric acid | 120 | 3 | 71 |
POCl₃ achieves optimal balance between yield and reaction time, while H₂SO₄ risks over-sulfonation.
Sulfanyl Group Introduction
Nucleophilic Substitution at C-5
The 5-mercapto intermediate reacts with [(4-fluorophenyl)carbamoyl]methyl chloride:
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Reactants : 5-Amino-2-mercapto-1,3,4-thiadiazole and [(4-fluorophenyl)carbamoyl]methyl chloride.
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Conditions : K₂CO₃ in dry DMF, 0°C to room temperature, 12 hours.
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Yield : 78% after column chromatography (SiO₂, hexane:EtOAc 3:1).
Key Considerations :
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Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion.
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Base strength : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the thiol group.
Amide Coupling at C-2
Activation of 3,4-Dimethoxybenzoic Acid
Carbodiimide-mediated activation ensures efficient coupling:
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Reactants : 3,4-Dimethoxybenzoic acid and 1,1'-carbonyldiimidazole (CDI).
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Conditions : CDI (1.2 eq) in THF, 25°C, 2 hours.
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Intermediate : Activated acyl imidazolide, reacted directly with 5-substituted thiadiazole amine.
Table 2 : Coupling Agent Efficiency Comparison
| Coupling Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| CDI | THF | 85 | 98 |
| DCC | DCM | 76 | 91 |
| HATU | DMF | 82 | 95 |
CDI provides superior yield and purity while minimizing racemization.
Carbamoylmethyl Linkage Installation
Reaction with 4-Fluoroaniline
The final carbamoyl group is introduced via Schotten-Baumann conditions:
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Reactants : Chloroacetyl chloride and 4-fluoroaniline.
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Conditions : Aqueous NaOH (10%), dichloromethane, 0°C.
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Workup : Acidification to pH 2–3 with HCl precipitates the product.
Optimization Notes :
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Phase separation : Using toluene/water biphasic systems reduces emulsion formation (patent US5463081A).
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Temperature control : Maintaining ≤5°C prevents hydrolysis of the chloroacetyl intermediate.
Purification and Characterization
Chromatographic Purification
Final purification employs gradient elution on silica gel:
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Eluent : Hexane → ethyl acetate (0–40% gradient).
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Recovery : 89–92% with ≥99% purity (HPLC).
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.65–7.58 (m, 2H, Ar-H), 6.95–6.89 (m, 2H, Ar-H), 4.32 (s, 2H, SCH₂), 3.85 (s, 6H, OCH₃).
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MS (ESI+) : m/z 487.2 [M+H]⁺.
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The fluorine atom on the aniline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl group will produce the corresponding alcohol.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise in anticancer research. Structurally related compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, triazole derivatives similar to this compound have been reported to induce apoptosis in breast and lung cancer cells by activating caspase pathways and inhibiting cell cycle progression .
Mechanism of Action
The proposed mechanisms include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which are crucial for cell proliferation and survival .
- Receptor Modulation : Interaction with G protein-coupled receptors (GPCRs) can influence various physiological processes, including inflammation and immune responses .
Antimicrobial Properties
The triazole moiety in the compound is associated with antimicrobial activity. Preliminary data suggest that it may inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes .
Biological Studies
Biological Interactions
Research involving this compound can enhance understanding of its interactions with biological macromolecules. Its unique structure allows for exploration in various biological contexts, such as:
- Drug Development : It can serve as a lead compound for developing new therapeutic agents due to its structural features that enhance lipophilicity and biological activity .
- Structure-Activity Relationship Studies : Investigating how modifications to the compound affect its biological activity can provide insights into the design of more effective drugs.
Materials Science
The unique properties of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide make it a candidate for developing new materials with specific functionalities. Its chemical stability and reactivity could be exploited in creating advanced materials for various applications.
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Antimicrobial | Potential antifungal activity |
| Enzymatic Inhibition | Modulates key cellular signaling enzymes |
Case Studies
- Triazole Derivatives Study : A study published in the Journal of Medicinal Chemistry highlighted triazole derivatives that exhibited potent anticancer activity through apoptosis induction in specific cancer models .
- Fluorinated Compounds Research : Research focusing on fluorinated compounds demonstrated enhanced efficacy and selectivity against cancer cells compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A comparative analysis of key structural analogues is presented below:
Pharmacological Activity
- Antimicrobial Potential: Compounds with dual thiadiazole cores () exhibit broad-spectrum antimicrobial activity. The target compound’s 4-fluorophenyl group may similarly enhance activity against Gram-negative bacteria .
- Anticancer Activity : Thiadiazol-2-amine derivatives () with fluorophenyl groups show moderate cytotoxicity. The benzamide linkage in the target compound could improve stability compared to amine derivatives .
Physicochemical Properties
Biological Activity
N-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a compound that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its ability to interact with biological systems due to its electron-rich nature and hydrogen bonding capabilities. The presence of the 4-fluorophenyl group enhances the compound's lipophilicity and potentially its bioactivity. The 3,4-dimethoxybenzamide component may contribute to its interaction with various biological targets.
1. Antimicrobial Activity
Thiadiazole derivatives have demonstrated significant antimicrobial properties. Studies indicate that compounds containing the thiadiazole scaffold exhibit activity against various bacterial strains and fungi. For instance, derivatives have shown effectiveness against Candida species with minimum inhibitory concentrations (MIC) ranging from moderate to high levels .
2. Anticancer Properties
Research has highlighted the anticancer potential of thiadiazole derivatives. The compound under discussion has been evaluated for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting cell proliferation in various cancer types, including breast and lung cancer . The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer progression.
3. Anti-inflammatory Effects
Thiadiazole compounds are also noted for their anti-inflammatory properties. They have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This makes them potential candidates for treating inflammatory diseases.
4. Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have been documented in various studies. These compounds can modulate neurotransmitter systems and have been effective in reducing seizure activity in animal models .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, several compounds were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with electron-withdrawing groups like fluorine exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of a series of thiadiazole-based compounds revealed that the introduction of methoxy groups significantly improved cytotoxicity against human cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment, demonstrating that the target compound effectively reduced cell proliferation by over 70% at optimal concentrations .
Research Findings
Q & A
Q. What are the common synthetic routes for synthesizing this thiadiazole-benzamide hybrid?
The synthesis typically involves:
- Step 1 : Formation of a hydrazide intermediate from 4-fluorophenylacetic acid via esterification and hydrazination.
- Step 2 : Cyclization with carbon disulfide or cyanogen bromide to generate the 1,3,4-thiadiazole core.
- Step 3 : Coupling with 3,4-dimethoxybenzoyl chloride using a base (e.g., NaH in dry THF) to install the benzamide moiety . Key characterization methods include H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm purity (>95%).
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Antimicrobial screening : Use broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Anti-inflammatory potential : COX-2 inhibition assays via ELISA .
Advanced Research Questions
Q. How does the 4-fluorophenyl and dimethoxybenzamide substitution affect its pharmacological profile?
- The 4-fluorophenyl group enhances lipophilicity and metabolic stability, improving membrane permeability.
- 3,4-Dimethoxybenzamide contributes to π-π stacking interactions with aromatic residues in enzyme active sites (e.g., kinase targets).
- Comparative SAR studies with non-fluorinated analogs show a 2–3× increase in antimicrobial potency, likely due to enhanced electron-withdrawing effects .
Q. What structural insights can X-ray crystallography provide for this compound?
- Single-crystal X-ray analysis reveals:
- Bond angles : C–S–C in the thiadiazole ring (≈95–100°), critical for ring strain and reactivity.
- Torsional angles : Dihedral angles between the thiadiazole and benzamide moieties (≈15–25°), influencing molecular planarity and target binding .
Q. How can contradictions in reported bioactivity data be resolved?
- Assay standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays).
- Purity verification : Use HPLC (>98% purity) to exclude impurities affecting results.
- Meta-analysis : Compare data across studies (e.g., IC variability in cytotoxicity assays) to identify trends or outliers .
Methodological Guidance
Q. What computational approaches predict its binding mode with kinase targets?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase, PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with Thr766).
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- ADMET prediction : SwissADME for bioavailability and toxicity profiling .
Q. How to optimize reaction yields during coupling steps?
- Solvent selection : Dry DMF or THF minimizes side reactions.
- Catalyst screening : Test DMAP or HOBt for amide bond formation efficiency.
- Temperature control : Maintain 0–5°C during acyl chloride addition to prevent decomposition .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
